Iron dichloride tetrahydrate
Overview
Description
Synthesis Analysis
The synthesis of iron dichloride tetrahydrate involves reduction processes. In one study, nanosized iron particles were synthesized in the laboratory and used for the reduction of chlorinated ethanes in batch reactors. This process indicates the potential for synthesizing iron dichloride tetrahydrate through reduction reactions under controlled conditions (Song & Carraway, 2005).
Molecular Structure Analysis
Iron dichloride tetrahydrate forms crystalline structures with specific bonding patterns. For instance, the crystal structure of iron(III) 5,10,15,20-tetra(N-methyl-4-pyridinio)porphyrin pentachloride, a related compound, shows high-spin six-coordinated diaqua monomers with the iron atom lying in the plane of a flat porphyrin ring. This example provides insights into the possible coordination geometry and bonding environment in iron dichloride tetrahydrate (Körber et al., 1991).
Chemical Reactions and Properties
Iron dichloride tetrahydrate participates in various chemical reactions due to its reductive properties. As illustrated in the reduction of chlorinated ethanes by nanosized iron, iron dichloride tetrahydrate can act as a reducing agent, transforming more complex chlorinated compounds into less chlorinated forms (Song & Carraway, 2005).
Physical Properties Analysis
The physical properties of iron dichloride tetrahydrate include its crystalline structure, solubility in water, and stability under various conditions. The crystal structure investigations of similar iron compounds suggest that iron dichloride tetrahydrate likely has a well-defined crystalline form with specific bond lengths and angles relevant to its stability and reactivity (Körber et al., 1991).
Chemical Properties Analysis
Chemically, iron dichloride tetrahydrate is characterized by its reductive ability and potential to participate in coordination complexes. Its chemical behavior in reactions, such as the reduction of chlorinated ethanes, demonstrates its utility in chemical transformations and its interaction with other compounds (Song & Carraway, 2005).
Scientific Research Applications
Environmental Remediation :
- Used in the reduction of chlorinated ethanes in water, showing effectiveness in transforming chlorinated ethanes to less chlorinated ethanes or ethenes (Song & Carraway, 2005).
- Plays a role in the dehalogenation of chlorinated methanes, suggesting its utility in groundwater remediation (Matheson & Tratnyek, 1994).
- Investigated for its effectiveness in transforming tetrachloroethylene and other chlorinated solvents in groundwater (Schreier & Reinhard, 1994).
Materials Science :
- Employed in the synthesis of iron nanoparticles, which are significant for groundwater treatment and other environmental applications (Sun et al., 2006).
- Used in the fabrication of FePt magnetic nanofibers, indicating its potential in creating materials with unique magnetic properties (Zhang et al., 2015).
Catalysis :
- Investigated for its role in the synthesis of polychlorinated dibenzo-p-dioxins and dibenzofurans, providing insights into its catalytic properties (Ryan & Altwicker, 2004).
- Applied in the synthesis of bis(N-heterocyclic carbene) complexes of iron(II), demonstrating its usefulness in organometallic chemistry (Hashimoto et al., 2012).
Safety And Hazards
properties
IUPAC Name |
dichloroiron;tetrahydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.Fe.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSMOXHYUFMBLS-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.Cl[Fe]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2FeH8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale green to blue-green solid; Soluble in water; [Merck Index] Light green fine crystals and fragments; Hygroscopic; [Sigma-Aldrich MSDS] | |
Record name | Ferrous chloride tetrahydrate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14938 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Iron dichloride tetrahydrate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.